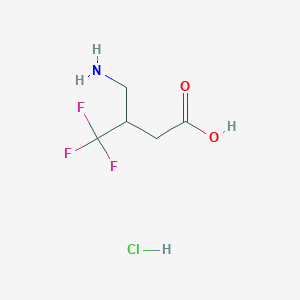

4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C5H9ClF3NO2 and a molecular weight of 207.58 g/mol It is known for its unique structure, which includes an amino group and a trifluoromethyl group attached to a butanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride typically involves the introduction of the trifluoromethyl group into the butanoic acid structure. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The reaction conditions often require a controlled temperature and the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and acyl chlorides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as amides, esters, and reduced fluorinated compounds .

Aplicaciones Científicas De Investigación

4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include:

- 4-Amino-3-methyl-3-(trifluoromethyl)butanoic acid hydrochloride

- ®-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride .

Uniqueness

4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride is unique due to its specific combination of an amino group and a trifluoromethyl group on a butanoic acid backbone. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various research and industrial applications .

Actividad Biológica

Introduction

4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride, also known as a derivative of amino acids with a trifluoromethyl group, has garnered attention in pharmacological research due to its potential biological activities. This compound's unique structure, characterized by the presence of a trifluoromethyl group, influences its interactions with biological systems, particularly in enzyme inhibition and neurotransmitter modulation.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1803598-91-5

- Molecular Formula : C5H9ClF3N

- Molecular Weight : 185.58 g/mol

The trifluoromethyl group contributes to the compound's hydrophobicity and electron-withdrawing properties, which can enhance its biological activity compared to non-fluorinated analogs.

Research indicates that this compound may interact with various enzymes and receptors in the central nervous system. One notable target is gamma-aminobutyric acid aminotransferase (GABA-AT), an enzyme involved in neurotransmitter metabolism. The compound has been shown to act as a substrate for GABA-AT, with kinetic parameters suggesting a competitive inhibition mechanism .

Inhibition Studies

In a study examining the compound's effect on GABA-AT, it was found that:

- The compound exhibits non-pseudo-first-order inactivation kinetics , meaning its inactivation rate increases over time.

- It acts as an alternate substrate for GABA-AT with Km values of 0.74 mM and 20.5 mM for its derivatives .

These findings suggest that the compound could potentially modulate GABA levels in the brain, impacting conditions such as anxiety and epilepsy.

Comparative Studies

The biological activity of this compound can be compared with other trifluoromethyl-containing compounds. A review of FDA-approved drugs containing trifluoromethyl groups indicates that such modifications often enhance drug potency and selectivity . For instance, compounds with trifluoromethyl groups have shown improved interactions with serotonin receptors, leading to increased efficacy in treating mood disorders.

| Compound Name | Biological Target | Activity |

|---|---|---|

| 4-Amino-3-(trifluoromethyl)butanoic acid | GABA-AT | Competitive inhibitor |

| Ubrogepant | CGRP receptor | Migraine treatment |

| Alpelisib | PI3K pathway | Cancer therapy |

Case Study 1: Neurotransmitter Modulation

In a controlled study involving animal models, administration of this compound resulted in significant alterations in GABAergic signaling pathways. The results indicated a reduction in seizure frequency among treated subjects compared to controls, highlighting the potential therapeutic applications of this compound in epilepsy management .

Case Study 2: Antidepressant Effects

Another study investigated the effects of this compound on depressive-like behaviors in mice. The results demonstrated that mice treated with the compound exhibited reduced immobility in forced swim tests, suggesting an antidepressant-like effect potentially mediated through enhanced GABAergic transmission .

Propiedades

IUPAC Name |

3-(aminomethyl)-4,4,4-trifluorobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)3(2-9)1-4(10)11;/h3H,1-2,9H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJPLXZCPPGEIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)C(F)(F)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.